N-(2-methoxycyclopentyl)oxetan-3-amine
Description
Cyclopentyl-Oxetane Hybridization Patterns
The molecule features two distinct cyclic systems:
- Oxetane ring : A strained four-membered ring with bond angles approximating 90°, deviating from ideal tetrahedral geometry. Oxygen adopts sp³ hybridization, contributing to ring puckering.
- Cyclopentyl group : Adopts a non-planar envelope conformation to alleviate angle strain, with sp³-hybridized carbons.
Table 1: Bond Characteristics
| Structural Feature | Bond Length (Å) | Hybridization | Angle Strain (°) |
|---|---|---|---|
| Oxetane C-O | ~1.43 | sp³ | 90 |
| Cyclopentyl C-C | ~1.54 | sp³ | 108 |
| Methoxy O-CH₃ | ~1.41 | sp³ | 109.5 |
The amine nitrogen bridges these systems, adopting sp³ hybridization with a lone pair oriented toward the oxetane ring.
Methoxy Group Stereoelectronic Effects
The 2-methoxy substituent on the cyclopentyl group exerts dual effects:
- Electron donation : Methoxy’s oxygen lone pairs conjugate with the cyclopentyl ring, creating partial negative charge delocalization.
- Steric guidance : The methoxy methyl group directs substituent spatial arrangements, favoring equatorial positioning to minimize 1,3-diaxial interactions.
Critical stereoelectronic interactions include:
- n→σ* hyperconjugation : Between methoxy oxygen lone pairs and adjacent C-H σ* orbitals.
- Torsional effects : Restricted rotation about the N-cyclopentyl bond due to oxetane ring constraints.
Comparative Structural Analogues in Heterocyclic Chemistry
Table 2: Analogous Oxetane-Containing Compounds
Notable trends:
- Substituent bulk : Cyclopentyl groups (vs. phenyl in ) reduce crystallization tendencies.
- Oxygen positioning : Proximal methoxy and oxetane oxygens may enable chelation effects absent in simpler analogues.
- Strain modulation : Hybridization with cyclopentane partially offsets oxetane ring strain versus Taxol’s fused system.
Properties
Molecular Formula |
C9H17NO2 |
|---|---|
Molecular Weight |
171.24 g/mol |
IUPAC Name |
N-(2-methoxycyclopentyl)oxetan-3-amine |
InChI |
InChI=1S/C9H17NO2/c1-11-9-4-2-3-8(9)10-7-5-12-6-7/h7-10H,2-6H2,1H3 |
InChI Key |
SGGGVMJRGSHAEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCCC1NC2COC2 |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Intermediates
- Oxetan-3-one or oxetan-3-ylidene derivatives serve as electrophilic precursors.
- The oxetane ring can be functionalized at the 3-position to introduce leaving groups or activated double bonds for nucleophilic attack.
Synthetic Routes
- Aza-Michael Addition: A well-documented method involves the aza-Michael addition of nitrogen nucleophiles to activated oxetane derivatives such as methyl 2-(oxetan-3-ylidene)acetate. This reaction efficiently installs the amine functionality at the 3-position of the oxetane ring.
- Nucleophilic Substitution: Direct nucleophilic substitution on 3-halogenated oxetane derivatives with amines or amine precursors can also be employed, although this may require careful control of reaction conditions to avoid ring-opening side reactions.
Representative Preparation Method (Literature-Based)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Oxetan-3-one + 2-methoxycyclopentyl amine | Reductive amination in presence of NaBH3CN, mild acid catalyst | 65-80 | Formation of imine intermediate followed by reduction |
| 2 | Purification by flash chromatography | Isolation of pure this compound | — | Use of silica gel, eluent: EtOAc/petroleum ether |
This method is consistent with protocols for preparing oxetane-containing amines via reductive amination, as described in recent synthetic studies on oxetane amino acid derivatives.
Alternative Synthetic Approaches
Curtius Rearrangement
Alkylation of Ammonia or Primary Amines
- Direct alkylation of ammonia with 2-methoxycyclopentyl halides followed by reaction with oxetan-3-yl derivatives is possible but less favored due to side reactions and over-alkylation.
Research Findings and Spectroscopic Confirmation
- The structures of oxetane-containing amines, including N-substituted derivatives, are confirmed by advanced NMR techniques (^1H, ^13C, ^15N) and high-resolution mass spectrometry (HRMS).
- Optimization of reaction conditions such as solvent, temperature, and catalyst loading significantly affects yield and purity.
Summary Table of Preparation Methods
| Method | Starting Materials | Key Reaction | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | Oxetan-3-one + 2-methoxycyclopentyl amine | Imine formation + reduction | High selectivity, good yields | Requires careful control of conditions |
| Aza-Michael Addition | Methyl 2-(oxetan-3-ylidene)acetate + amine | Nucleophilic addition | Efficient C–N bond formation | Limited to activated substrates |
| Curtius Rearrangement | 2-Methoxycyclopentyl carboxylic acid | Acyl azide rearrangement | Useful for primary amines | Multi-step, requires azide handling |
| Direct Alkylation | Ammonia + 2-methoxycyclopentyl halide | Nucleophilic substitution | Simple reagents | Over-alkylation, side products |
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxycyclopentyl)oxetan-3-amine can undergo various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in tetrahydrofuran (THF) under reflux conditions.
Substitution: Various nucleophiles in the presence of a base like triethylamine (TEA) in solvents such as acetonitrile (MeCN).
Major Products Formed
The major products formed from these reactions include various oxetane derivatives, amine derivatives, and substituted oxetanes, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Drug Discovery and Development
- Bioisosteric Replacement : The oxetane ring can serve as a bioisosteric replacement for carbonyl groups, potentially circumventing issues related to enzymatic degradation. This property is particularly useful in designing drugs with improved stability and efficacy .
- Enhanced Aqueous Solubility : Studies have shown that incorporating oxetane rings can significantly increase the aqueous solubility of compounds, which is critical for oral bioavailability . For instance, the introduction of an oxetane into a model compound demonstrated an increase in solubility by over 4000-fold compared to its parent structure.
- Pharmaceutical Candidates
- Metabolic Stability
Case Study 1: Crenolanib
Crenolanib is an example of a drug candidate that incorporates an oxetane motif. It has shown promise in treating acute myeloid leukemia by inhibiting specific kinases involved in cancer progression. The presence of the oxetane ring contributes to its pharmacological properties, improving solubility and reducing metabolic liabilities.
Case Study 2: Fenebrutinib
Fenebrutinib is another candidate featuring an oxetane structure. It targets Bruton's tyrosine kinase (BTK), playing a crucial role in B-cell signaling pathways. The incorporation of the oxetane ring aids in enhancing its selectivity and reducing off-target effects.
Data Table: Comparison of Oxetane-Containing Compounds
| Compound Name | Indication | Phase | Key Features |
|---|---|---|---|
| Crenolanib | Acute Myeloid Leukemia | Phase III | Kinase inhibitor; oxetane motif |
| Fenebrutinib | Multiple Sclerosis | Phase III | BTK inhibitor; improved solubility |
| Ziresovir | Respiratory Syncytial Virus | Phase III | Viral replication inhibitor; oxetane |
Mechanism of Action
The mechanism of action of N-(2-methoxycyclopentyl)oxetan-3-amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . The methoxycyclopentyl group may enhance the compound’s binding affinity to certain targets, contributing to its biological activity .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following compounds share the oxetan-3-amine core but differ in substituents, enabling a comparative assessment of structural and functional variations.
Data Table: Key Properties of N-Substituted Oxetan-3-amine Derivatives
Detailed Comparisons
Structural and Functional Divergence
- Steric Effects: Cyclopentyl (hypothetical in the target compound) and cyclopropyl () substituents differ in ring strain and bulk.
- Aromatic vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
